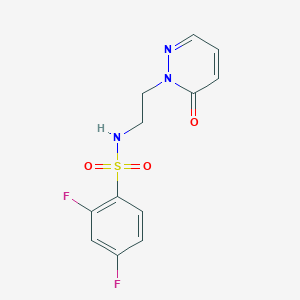

2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This specific compound features a pyridazinone moiety, which is often associated with biological activity, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.

Substitution: The difluorobenzene ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: N-oxides of the pyridazinone ring.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving bacterial infections or enzyme dysregulation.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. The pyridazinone moiety may also interact with specific molecular targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

2,4-Difluorobenzenesulfonamide: Lacks the pyridazinone moiety, making it less complex and potentially less biologically active.

N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Similar structure but without the difluoro substitution, which may affect its reactivity and biological activity.

Uniqueness

2,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to the combination of the difluorobenzene and pyridazinone moieties. This combination can enhance its biological activity and specificity, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound with unique structural features that suggest various biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H11F2N3O3S with a molecular weight of approximately 315.30 g/mol. It contains a benzenesulfonamide moiety and a pyridazinone derivative, which are often associated with anti-inflammatory and analgesic effects. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for drug development.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit key inflammatory pathways, potentially through the modulation of phosphodiesterase enzymes, particularly PDE4. This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP), which is crucial in reducing inflammation.

Table 1: Inhibition of Inflammatory Response

| Compound | Dose (mg/kg) | Inhibition of Paw Oedema after 3h (%) | Inhibition of Paw Oedema after 6h (%) |

|---|---|---|---|

| Control | - | 0.36 ± 0.28 | - |

| Indomethacin | 40 | 66.44 ± 0.340 | - |

| Test Compound | 30 | Varies (e.g., 58.24 for C-4) | Varies (e.g., 70.98 for C-4) |

2. Cytotoxicity and Anticancer Potential

Preliminary studies have evaluated the cytotoxic effects of this compound against various cancer cell lines following the National Cancer Institute protocols. Results indicate that it may exhibit selective cytotoxicity, suggesting potential applications in cancer therapy .

The biological activity of this compound may involve multiple mechanisms:

- Phosphodiesterase Inhibition : By inhibiting PDE4, it elevates cAMP levels, leading to reduced inflammation.

- Interaction with Biological Targets : Interaction studies suggest binding affinities to various enzymes and receptors involved in inflammatory processes.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, the compound was administered to assess its anti-inflammatory effects compared to standard treatments like indomethacin. The results demonstrated significant reductions in paw edema, indicating strong anti-inflammatory activity.

Case Study 2: Cytotoxic Evaluation

A series of compounds structurally related to this compound were tested for cytotoxicity against several cancer cell lines. The findings revealed that certain derivatives exhibited higher potency than established chemotherapeutic agents.

Properties

IUPAC Name |

2,4-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O3S/c13-9-3-4-11(10(14)8-9)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWGVVDYXBOMPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.